Cas no 2229969-04-2 (2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-based boronic ester compound featuring an ethynyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds with high selectivity. The tetramethyl dioxaborolane moiety enhances stability and solubility in organic solvents, improving handling and reaction efficiency. Its ethynyl group further allows for additional functionalization via click chemistry or Sonogashira coupling, expanding its utility in constructing complex molecular architectures. This compound is particularly useful in pharmaceutical and materials science research for the development of conjugated systems and advanced polymers.
2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2229969-04-2 structure
Product name:2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2229969-04-2
MF:C18H19BO2
MW:278.153265237808
CID:6794490
PubChem ID:154726660

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • F70566
    • 2229969-04-2
    • CS-0375092
    • Inchi: 1S/C18H19BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h1,7-12H,2-5H3
    • InChI Key: NSMMQNJMNQROPQ-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=CC3C=CC=C(C#C)C2=3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 278.1478100g/mol
  • Monoisotopic Mass: 278.1478100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB590365-1g
2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; .
2229969-04-2
1g
€638.50 2024-07-24

Additional information on 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2229969-04-2): A Comprehensive Overview

2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2229969-04-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features and potential applications in various scientific domains. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

The molecular structure of 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is composed of a naphthalene ring substituted with an ethynyl group and a dioxaborolane moiety. The ethynyl group (C≡CH) is a key functional group that imparts unique reactivity and stability to the molecule. The dioxaborolane ring, on the other hand, is a versatile boronic acid derivative that is widely used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

The synthesis of 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common approach is to start with 8-bromonaphthalene and convert it to the corresponding naphthalene ethynyl derivative using a palladium-catalyzed Sonogashira coupling reaction. The resulting ethynyl naphthalene can then be transformed into the dioxaborolane derivative through a boronic acid esterification process. This multi-step synthesis highlights the complexity and precision required in organic synthesis to achieve the desired product.

In recent years, 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as an intermediate in the synthesis of bioactive compounds. The ethynyl group and dioxaborolane moiety provide multiple points of functionalization, allowing for the creation of diverse chemical libraries for drug discovery. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in various diseases.

Another significant application of 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in materials science. The unique electronic properties of the naphthalene ring and the reactivity of the ethynyl group make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Recent studies have demonstrated that this compound can be used to enhance the performance of organic solar cells by improving charge transport and stability.

The physical properties of 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are also noteworthy. It is typically a white crystalline solid with a melting point ranging from 70°C to 75°C. The compound is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). These solubility characteristics facilitate its use in various chemical reactions and material processing techniques.

In terms of safety and handling, while 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not classified as a hazardous material under standard regulations (such as those outlined by OSHA or GHS), it should still be handled with care in a well-ventilated area using appropriate personal protective equipment (PPE). This includes gloves and safety goggles to prevent skin contact and inhalation.

The environmental impact of 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been evaluated in recent studies. While no significant environmental concerns have been reported to date, it is important to follow best practices for waste disposal and minimize any potential release into the environment.

In conclusion, 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2229969-04-2) represents a versatile and promising compound with wide-ranging applications in medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery and advanced materials development. As ongoing research continues to uncover new possibilities for this compound, 2-(8-Ethynylnaphthalen-1-yl)-4,4,5,5-tetramethyl -1,3, 2-dioxaborolane (CAS No. 2229969 -04 - 0) will likely remain at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:2229969-04-2)
A1223084
Purity:99%
Quantity:1g
Price ($):378